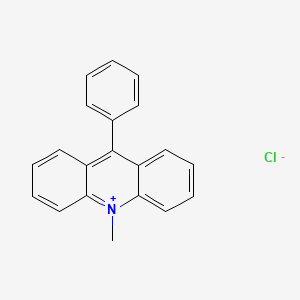
10-Methyl-9-phenylacridin-10-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-9-phenylacridin-10-ium chloride is an organic compound with the molecular formula C20H16ClN. It is a derivative of acridine, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-9-phenylacridin-10-ium chloride typically involves the reaction of acridine derivatives with methylating agents. One common method is the reaction of 9-phenylacridine with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the chloride salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis can enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Methyl-9-phenylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form 9,10-dihydro-10-methyl-9-phenylacridine.
Substitution: Nucleophilic substitution reactions can occur at the 9-position of the acridinium cation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as methanol and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of acridine.
Reduction: 9,10-dihydro-10-methyl-9-phenylacridine.
Substitution: Substituted acridine derivatives.
Applications De Recherche Scientifique
10-Methyl-9-phenylacridin-10-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and photoredox catalysis.
Biology: Serves as a fluorescent probe for detecting biological molecules and cellular components.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fluorescent dyes and materials.
Mécanisme D'action
The mechanism of action of 10-Methyl-9-phenylacridin-10-ium chloride involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, affecting replication and transcription processes. Its fluorescent properties allow it to act as a probe, emitting light upon excitation, which is useful in imaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
9-Mesityl-10-phenylacridin-10-ium chloride: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
10-Methyl-9-phenylacridinium perchlorate: Another derivative with distinct reactivity and uses.
Uniqueness: 10-Methyl-9-phenylacridin-10-ium chloride is unique due to its specific substituents, which confer distinct chemical reactivity and fluorescence properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and detection capabilities .
Propriétés
Numéro CAS |
5464-91-5 |
|---|---|
Formule moléculaire |
C20H16ClN |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
10-methyl-9-phenylacridin-10-ium;chloride |
InChI |
InChI=1S/C20H16N.ClH/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21;/h2-14H,1H3;1H/q+1;/p-1 |
Clé InChI |
YWODVIHAWBDEJH-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


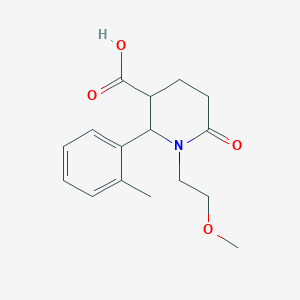
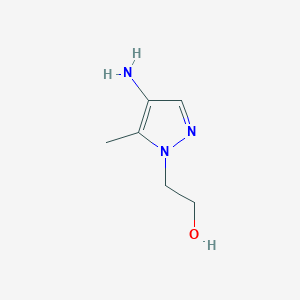

![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)



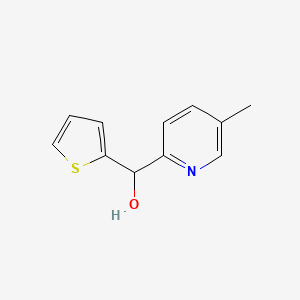
![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)

![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)
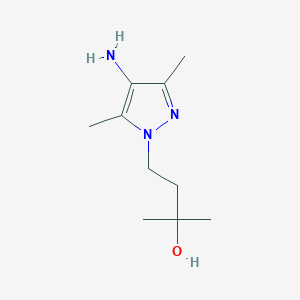

![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B13085633.png)
